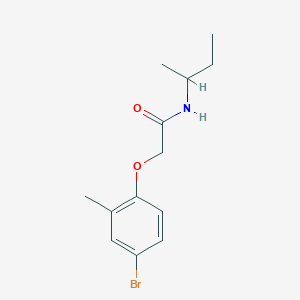
2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicinal chemistry. It is a selective and potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide involves the inhibition of CK2 activity by binding to the ATP-binding site of the enzyme. This leads to the disruption of various cellular processes that are regulated by CK2, including cell growth, differentiation, and apoptosis. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which further supports its potential use as an anticancer agent.
Biochemical and physiological effects:
In addition to its anticancer properties, 2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the replication of hepatitis C virus and to have neuroprotective effects in animal models of Parkinson's disease. However, further studies are needed to fully understand the mechanisms underlying these effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide is its selectivity for CK2, which reduces the potential for off-target effects. It also has good solubility in aqueous and organic solvents, which makes it suitable for in vitro and in vivo studies. However, the compound has limited stability in solution and can undergo hydrolysis or oxidation, which can affect its potency and efficacy. Therefore, proper storage and handling are crucial for maintaining the integrity of the compound.
Orientations Futures
There are several future directions for the study of 2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide. One direction is to further investigate its anticancer properties and to determine its efficacy in different types of cancer cells and animal models. Another direction is to explore its potential use in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Moreover, the development of more stable analogs of the compound could enhance its potency and efficacy and expand its potential applications.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide involves the reaction of 4-bromo-2-methylphenol with butan-2-amine in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting intermediate is then treated with acetic acid to obtain the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide has been extensively studied for its potential use in the field of medicinal chemistry. It has been shown to inhibit the activity of CK2, which is overexpressed in many types of cancer cells and is associated with tumor progression and resistance to chemotherapy. Therefore, the compound has been investigated for its anticancer properties and has shown promising results in preclinical studies.
Propriétés
Formule moléculaire |
C13H18BrNO2 |
|---|---|
Poids moléculaire |
300.19 g/mol |
Nom IUPAC |
2-(4-bromo-2-methylphenoxy)-N-butan-2-ylacetamide |
InChI |
InChI=1S/C13H18BrNO2/c1-4-10(3)15-13(16)8-17-12-6-5-11(14)7-9(12)2/h5-7,10H,4,8H2,1-3H3,(H,15,16) |
Clé InChI |
AWTJQLWMYQKEKZ-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)COC1=C(C=C(C=C1)Br)C |
SMILES canonique |
CCC(C)NC(=O)COC1=C(C=C(C=C1)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297013.png)
![2-[4-methoxy(methylsulfonyl)anilino]-N-propylacetamide](/img/structure/B297014.png)
![N-allyl-2-({[3,4-dichloro(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B297015.png)
![N-[1,1'-biphenyl]-2-yl-2-[4-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297016.png)
![Ethyl 2-({[2-fluoro(methylsulfonyl)anilino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297017.png)
![N-(3-ethoxypropyl)-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B297019.png)
![2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B297020.png)
![N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]propanamide](/img/structure/B297021.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide](/img/structure/B297023.png)

![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297031.png)
![N-(2-chlorobenzyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297035.png)
![N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B297036.png)
![N-isobutyl-2-({[4-isopropyl(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B297038.png)